6-(furan-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Description
6-(Furan-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS: 1796946-41-2) is a bicyclic heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core fused with a furan-2-carbonyl substituent at position 5. Its molecular formula is C₁₂H₁₁N₃O₂, with a molecular weight of 229.23 g/mol .
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(11-2-1-5-17-11)15-4-3-10-9(7-15)6-13-8-14-10/h1-2,5-6,8H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODXFGDONUFUCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The pyrido[4,3-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions involving appropriately substituted pyridine precursors and pyrimidine-forming reagents. A notable method involves the use of 6-aminopyridine-3-carboxamide derivatives condensed with carbonyl-containing reagents such as urea or thiourea under acidic or basic conditions. For example, MDPI (2017) demonstrated that 3-arylmethylidenefuran-2(3H)-ones react with guanidine in ethanol under reflux to yield tetrahydropyrimidine derivatives. Adapting this approach, the pyrido[4,3-d]pyrimidine core could be synthesized by substituting the furanone component with a pyridine-based diketone or keto-amide.
Annulation of Pyridine Derivatives
An alternative route involves annulating a pyrimidine ring onto a preformed pyridine substrate. PMC (2013) reported the synthesis of pyrrolo[3,2-d]pyrimidines via Dieckmann condensation followed by cyclization with formamidine. By modifying this strategy, 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine could be synthesized through the following steps:
- Michael Addition : Reacting methyl crotonate with 2-hydroxymethyl acetate to form a keto ester intermediate.
- Cyclization : Treating the keto ester with formamidine under basic conditions to generate the pyrimidine ring.
- Reduction : Catalytic hydrogenation to saturate the pyrido ring system.
Acylation Methods for Introducing the Furan-2-Carbonyl Group
Synthesis of Furan-2-Carbonyl Chloride
The key intermediate for introducing the furan-2-carbonyl moiety is furan-2-carbonyl chloride, synthesized via chlorination of furoic acid. DTIC (2013) detailed a high-yield method using thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst:
Acylation of the Pyrido-Pyrimidine Amine
The 6-amino group of the pyrido[4,3-d]pyrimidine core is acylated using furan-2-carbonyl chloride. PMC (2018) optimized this step using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve yields:
- Activation : Furan-2-carbonyl chloride (1.2 equiv) is activated with EDC/HOBt in dichloromethane.
- Coupling : The pyrido-pyrimidine amine (1.0 equiv) is added, and the reaction is stirred at room temperature for 12 hours.
- Workup : Purification via column chromatography (SiO₂, ethyl acetate/hexane) yields the title compound in 65–78% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
- DMF as Catalyst : Accelerates chlorination of furoic acid by stabilizing reactive intermediates.
- HOBt as Anti-Racemization Agent : Critical for maintaining stereochemical integrity during amide bond formation.
Analytical Characterization and Data
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
6-(furan-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the furan ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furans.
Scientific Research Applications
Chemistry
In organic synthesis, 6-(furan-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(furan-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger a cascade of biochemical events leading to the desired therapeutic effect.
Comparison with Similar Compounds
Comparison with Similar Pyrido[4,3-d]pyrimidine Derivatives
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of 6-(furan-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine with its analogues:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in the benzyl derivative enhances lipophilicity and metabolic stability, whereas the ethoxy group in improves aqueous solubility.
- Furan vs.
Target Compound vs. Clinical Candidates:
- TAK-733: A pyrido[2,3-d]pyrimidine derivative (Scheme 9 in ) inhibits MEK enzymes and ERK phosphorylation, showing efficacy in melanoma models. Structural similarities suggest the furan-carbonyl group in the target compound may modulate kinase selectivity.
- Voxtalisib (Compound 113) : A dual PI3K/mTOR inhibitor with a pyrido[2,3-d]pyrimidine core . The absence of a fused furan ring in Voxtalisib underscores the impact of substituents on target specificity.
Antifungal/Anticancer Analogues:
Pyrimidine-furanose hybrids (e.g., compound 6H in ) exhibit antifungal and anticancer activity, suggesting that the furan moiety in the target compound could similarly enhance bioactivity.
Biological Activity
6-(Furan-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C₁₁H₈N₄O₂. It features a pyrido-pyrimidine core with a furan-2-carbonyl substituent, contributing to its reactivity and biological interactions. The compound's structure is pivotal for its activity against various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Anticancer Effects : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and A549 (lung cancer) cells.
- VEGFR-2 Inhibition : The compound has demonstrated significant inhibition of the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in angiogenesis and tumor growth. For instance, derivatives of this compound have shown IC50 values in the low nanomolar range against VEGFR-2 .
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and angiogenesis. For example, it has been shown to deactivate VEGFR-2 through direct binding.
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest at the G2/M phase in cancer cells, which is critical for preventing cell division and proliferation.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways as evidenced by Western blot analysis showing upregulation of pro-apoptotic factors.
Case Studies
Several case studies have evaluated the efficacy of this compound in various experimental settings:
- Study on HepG2 Cells : A recent study examined the cytotoxic effects of this compound on HepG2 cells. Results indicated an IC50 value comparable to standard chemotherapeutics like sorafenib .
- VEGFR-2 Inhibition Study : In another study focused on VEGFR-2 inhibition, derivatives were synthesized and tested for their ability to inhibit receptor activity. Compounds showed promising results with IC50 values significantly lower than those observed for existing drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
